molecular formula C16H18N2O2 B7894124 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide

Cat. No.: B7894124
M. Wt: 270.33 g/mol
InChI Key: OSVBIFSLRWRZEJ-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a benzyloxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-(benzyloxy)benzoic acid to introduce a nitro group at the 4-position.

    Reduction: The reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The final step involves the amidation of the resulting 4-amino-2-(benzyloxy)benzoic acid with dimethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the benzyloxy group can yield hydroxyl derivatives.

Scientific Research Applications

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and dimethylamino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methoxy)-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-Amino-2-(ethoxy)-N,N-dimethylbenzamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

    4-Amino-2-(propoxy)-N,N-dimethylbenzamide: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(2)16(19)14-9-8-13(17)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVBIFSLRWRZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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